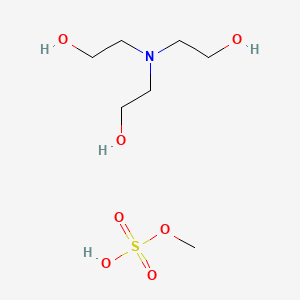

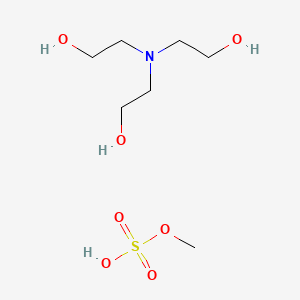

Tris(2-hydroxyethyl)ammonium methyl sulphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

EINECS 265-424-2, also known as Hydrotreated Middle Distillate, is a complex mixture of hydrocarbons obtained from the distillation of crude oil. It is primarily used as a diesel fuel blend stock and is known for its high energy content and low sulfur content, making it an environmentally friendly option compared to traditional diesel fuels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hydrotreated Middle Distillate is produced through the hydrotreating process, which involves the catalytic hydrogenation of middle distillates obtained from crude oil distillation. The process typically occurs at high temperatures (300-400°C) and pressures (30-130 bar) in the presence of a catalyst, such as cobalt-molybdenum or nickel-molybdenum on an alumina base. The hydrogenation process removes sulfur, nitrogen, and oxygen compounds, resulting in a cleaner fuel with improved combustion properties.

Industrial Production Methods: In industrial settings, Hydrotreated Middle Distillate is produced in large-scale hydrotreating units within refineries. The feedstock, which consists of middle distillates from crude oil distillation, is mixed with hydrogen and passed over a fixed-bed catalyst. The reaction conditions are carefully controlled to maximize the removal of impurities while maintaining the desired hydrocarbon structure. The resulting product is then separated and purified to obtain the final Hydrotreated Middle Distillate.

Types of Reactions:

Oxidation: Hydrotreated Middle Distillate can undergo oxidation reactions, particularly when exposed to air and high temperatures. This can lead to the formation of peroxides and other oxygenated compounds.

Reduction: The hydrotreating process itself is a reduction reaction, where sulfur, nitrogen, and oxygen compounds are reduced to hydrogen sulfide, ammonia, and water, respectively.

Substitution: Hydrotreated Middle Distillate can participate in substitution reactions, where hydrogen atoms in the hydrocarbon chains are replaced by other atoms or groups, such as halogens.

Common Reagents and Conditions:

Oxidation: Oxygen or air, elevated temperatures, and sometimes catalysts like cobalt or manganese salts.

Reduction: Hydrogen gas, high temperatures, and pressures, with catalysts like cobalt-molybdenum or nickel-molybdenum.

Substitution: Halogens (chlorine, bromine), elevated temperatures, and sometimes catalysts like iron or aluminum chloride.

Major Products Formed:

Oxidation: Peroxides, alcohols, ketones, and acids.

Reduction: Hydrogen sulfide, ammonia, and water.

Substitution: Halogenated hydrocarbons.

Applications De Recherche Scientifique

Hydrotreated Middle Distillate has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reagent in various chemical reactions and processes.

Biology: Studied for its effects on microbial degradation and bioremediation of hydrocarbons.

Medicine: Investigated for its potential use in drug delivery systems and as a carrier for active pharmaceutical ingredients.

Industry: Utilized as a fuel in diesel engines, as well as a feedstock for the production of other chemicals and materials.

Mécanisme D'action

The primary mechanism of action of Hydrotreated Middle Distillate is its combustion in diesel engines, where it reacts with oxygen to produce carbon dioxide, water, and energy. The molecular targets involved in this process are the hydrocarbon molecules in the fuel, which undergo a series of oxidation reactions to release energy. Additionally, the low sulfur content of Hydrotreated Middle Distillate reduces the formation of sulfur oxides, which are harmful pollutants.

Comparaison Avec Des Composés Similaires

Hydrotreated Middle Distillate is unique compared to other similar compounds due to its low sulfur content and high energy density. Similar compounds include:

Straight-Run Middle Distillate: Obtained directly from crude oil distillation without further processing, typically has higher sulfur content.

Hydrocracked Middle Distillate: Produced through hydrocracking, which breaks down larger hydrocarbon molecules into smaller ones, resulting in a different composition and properties.

Biodiesel: Derived from renewable sources like vegetable oils and animal fats, has different chemical composition and combustion characteristics.

Hydrotreated Middle Distillate stands out for its cleaner combustion and lower environmental impact compared to these similar compounds.

Propriétés

Numéro CAS |

72361-55-8 |

|---|---|

Formule moléculaire |

C7H19NO7S |

Poids moléculaire |

261.30 g/mol |

Nom IUPAC |

2-[bis(2-hydroxyethyl)amino]ethanol;methyl hydrogen sulfate |

InChI |

InChI=1S/C6H15NO3.CH4O4S/c8-4-1-7(2-5-9)3-6-10;1-5-6(2,3)4/h8-10H,1-6H2;1H3,(H,2,3,4) |

Clé InChI |

HNISBEDGGYMSJH-UHFFFAOYSA-N |

SMILES canonique |

COS(=O)(=O)O.C(CO)N(CCO)CCO |

Numéros CAS associés |

65104-50-9 72361-55-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)